(S)-propane-1,2-diol chemical and physical properties
(S)-propane-1,2-diol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of (S)-propane-1,2-diol
Introduction
(S)-propane-1,2-diol, also known as (S)-(+)-propylene glycol, is the S-enantiomer of propane-1,2-diol.[1] It is a chiral organic compound that presents as a clear, colorless, and viscous liquid.[1][2][3] This compound is practically odorless and has a sweet, slightly acrid taste, similar to glycerin.[1][2] (S)-propane-1,2-diol serves as a valuable chiral building block in organic synthesis and is utilized as an organic solvent and diluent in pharmaceutical preparations.[2][4] Furthermore, it is a metabolite found in humans and Escherichia coli.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, complete with experimental protocols for their determination.
Chemical Properties
(S)-propane-1,2-diol is a vicinal diol, characterized by hydroxyl groups on adjacent carbon atoms.[1] Its chemical identity is well-established through various identifiers.
| Identifier | Value |
| CAS Number | 4254-15-3[2][3][4] |
| Molecular Formula | C₃H₈O₂[2][3][4] |
| Molecular Weight | 76.09 g/mol [1][2][3][5] |
| IUPAC Name | (2S)-propane-1,2-diol[3][4][6] |
| Synonyms | (S)-(+)-1,2-Propanediol, (S)-Propylene glycol, L-1,2-Propanediol[2][4] |
| InChI Key | DNIAPMSPPWPWGF-VKHMYHEASA-N[5][7] |
| SMILES | C--INVALID-LINK--CO[4][7] |
Stability and Reactivity: (S)-propane-1,2-diol is stable at cool temperatures when stored in a well-closed container.[2] However, it is hygroscopic and should be protected from light and stored in a cool, dry place.[2][8][9] At high temperatures and in the open, it is susceptible to oxidation, which can yield products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2] It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[4]
Physical Properties
The physical characteristics of (S)-propane-1,2-diol have been extensively documented and are summarized in the table below.
| Property | Value | Conditions |
| Appearance | Clear, colorless, viscous liquid[1][2][10] | Ambient |
| Melting Point | -59 °C[2][9] | - |
| Boiling Point | 186-188 °C[2][4][7][8] | 765 mmHg |
| Density | 1.036 g/mL[2][7][8][9] | at 20 °C |
| 1.04 g/mL[7] | at 25 °C | |
| Refractive Index | 1.432[2][4][7][8] | at 20 °C (D-line) |
| Optical Rotation | [α] = +16.5°[1][2][7] | at 20 °C (D-line), neat |
| [α] = +16°[2][4] | neat | |
| Solubility | Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2] | - |
| pKa | 14.49 ± 0.20 (Predicted)[2][6] | - |
| Flash Point | 225 °F (107.2 °C)[2] | - |
| 103 °C[7] | closed cup | |
| Vapor Pressure | 0.08 mmHg | at 25 °C |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of (S)-propane-1,2-diol are provided below.
Determination of Density using a Pycnometer
This protocol outlines the measurement of the density of (S)-propane-1,2-diol using a pycnometer, a flask with a precise volume.[11]
Methodology:
-
Preparation: Clean and dry a pycnometer of known volume (e.g., 25 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with (S)-propane-1,2-diol, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer and record the mass (m₂).
-
Temperature Control: Ensure the temperature of the sample is maintained at 20 °C during the measurement.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Caption: Workflow for Density Determination.
Determination of Optical Rotation
This protocol describes the measurement of the specific rotation of (S)-propane-1,2-diol using a polarimeter.[12][13][14]
Methodology:
-
Instrument Calibration: Calibrate the polarimeter by taking a zero reading with an empty sample tube.
-
Sample Preparation: Fill a 100 mm polarimeter tube with neat (S)-propane-1,2-diol, ensuring there are no air bubbles in the light path.
-
Temperature Equilibration: Maintain the sample temperature at 20 °C.
-
Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α). The light source should be a sodium D-line (589.3 nm).[12]
-
Calculation: For a neat liquid, the specific rotation [α] is calculated as: [α] = α / (l * d) where α is the observed rotation in degrees, l is the path length in decimeters (1 for a 100 mm tube), and d is the density of the liquid at the measurement temperature.
References
- 1. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 3. (S)-propane-1,2-diol | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]
- 5. (S)-(+)-1,2-Propanediol [webbook.nist.gov]
- 6. Showing Compound (S)-propane-1,2-diol (FDB030175) - FooDB [foodb.ca]
- 7. (S)-(+)-1,2-丙二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S) - (+) -1, 2-Propanediol CAS 4254-15-3 (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 9. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 10. (S)-(+)-1,2-Propanediol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mt.com [mt.com]
- 12. digicollections.net [digicollections.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Optical rotation - Wikipedia [en.wikipedia.org]
